molecular formula C19H16BrNO3S B7497548 5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide

Cat. No.: B7497548
M. Wt: 418.3 g/mol
InChI Key: ABBKBSNXVBXCOE-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a sulfonamide group attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the bromination of 2-methoxybenzenesulfonamide followed by a coupling reaction with 2-phenylphenylamine. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics. Additionally, its biphenyl moiety may interact with various biological targets, offering potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. Additionally, the biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

  • 5-bromo-2-methoxy-N-(2-methylphenyl)benzenesulfonamide
  • 5-bromo-N-ethyl-2-methoxybenzenesulfonamide

Comparison: Compared to similar compounds, 5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide is unique due to the presence of the biphenyl moiety. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent candidate for therapeutic applications. Additionally, the methoxy group at the 2nd position can influence the compound’s reactivity and stability, distinguishing it from other sulfonamides.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-24-18-12-11-15(20)13-19(18)25(22,23)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBKBSNXVBXCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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